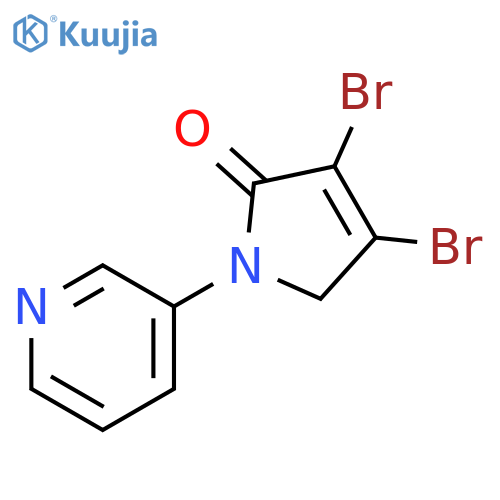Cas no 1706461-36-0 (3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one)

1706461-36-0 structure
商品名:3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one
CAS番号:1706461-36-0
MF:C9H6Br2N2O
メガワット:317.964740276337
CID:5210596
3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one 化学的及び物理的性質
名前と識別子
-
- 3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one
- 3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
-
- インチ: 1S/C9H6Br2N2O/c10-7-5-13(9(14)8(7)11)6-2-1-3-12-4-6/h1-4H,5H2
- InChIKey: CNFZODPTITYMTP-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CN=C2)CC(Br)=C(Br)C1=O
3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508468-1g |
3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one |
1706461-36-0 | 97% | 1g |
$396 | 2023-01-10 | |
| Ambeed | A320786-1g |
3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one |
1706461-36-0 | 97% | 1g |
$400.0 | 2024-04-23 |
3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one 関連文献
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
1706461-36-0 (3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one) 関連製品
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 42464-96-0(NNMTi)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
推奨される供給者
Amadis Chemical Company Limited
(CAS:1706461-36-0)3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one

清らかである:99%
はかる:1g
価格 ($):360.0